![molecular formula C8H15NO B13568586 (4-Methyl-2-oxabicyclo[2.2.1]heptan-1-yl)methanamine](/img/structure/B13568586.png)
(4-Methyl-2-oxabicyclo[2.2.1]heptan-1-yl)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Methyl-2-oxabicyclo[221]heptan-1-yl)methanamine is a bicyclic amine compound characterized by its unique structure, which includes a seven-membered ring with an oxygen atom and a methyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methyl-2-oxabicyclo[2.2.1]heptan-1-yl)methanamine typically involves the catalytic hydrogenation of hydroquinone to generate a mixture of trans- and cis-cyclohexane-1,4-diol. The cis-isomer can be isomerized into the more stable trans-isomer using metallic sodium
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(4-Methyl-2-oxabicyclo[2.2.1]heptan-1-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different amine derivatives.
Substitution: The amine group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired product formation.
Major Products Formed
Major products formed from these reactions include various amine derivatives, oxides, and substituted compounds, depending on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
(4-Methyl-2-oxabicyclo[2.2.1]heptan-1-yl)methanamine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of polymers and other industrial materials
Wirkmechanismus
The mechanism of action of (4-Methyl-2-oxabicyclo[2.2.1]heptan-1-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to specific biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(4-Methyl-2-oxabicyclo[2.2.1]heptan-1-yl)methanol: A similar compound with a hydroxyl group instead of an amine group.
1-Methyl-2-oxabicyclo[2.2.1]heptan-4-ylmethanamine hydrochloride: Another bicyclic amine with a different substitution pattern.
7-Oxabicyclo[4.1.0]heptan-2-one: A related compound with a ketone group.
Uniqueness
(4-Methyl-2-oxabicyclo[2.2.1]heptan-1-yl)methanamine is unique due to its specific bicyclic structure and the presence of both an oxygen atom and a methyl group. This combination of features gives it distinct chemical and biological properties compared to similar compounds.
Eigenschaften
Molekularformel |
C8H15NO |
|---|---|
Molekulargewicht |
141.21 g/mol |
IUPAC-Name |
(4-methyl-2-oxabicyclo[2.2.1]heptan-1-yl)methanamine |
InChI |
InChI=1S/C8H15NO/c1-7-2-3-8(4-7,5-9)10-6-7/h2-6,9H2,1H3 |
InChI-Schlüssel |
MDVOVTXBILKUPX-UHFFFAOYSA-N |
Kanonische SMILES |
CC12CCC(C1)(OC2)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![rac-methyl({[(2R,3R)-3-(3-methyl-1H-1,2,4-triazol-5-yl)oxolan-2-yl]methyl})amine dihydrochloride](/img/structure/B13568517.png)
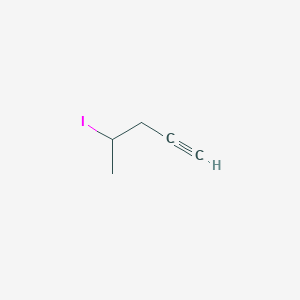
![2-({3-Iodobicyclo[1.1.1]pentan-1-yl}methyl)-2,3-dihydro-1-benzofuran](/img/structure/B13568525.png)
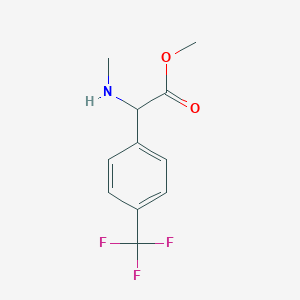
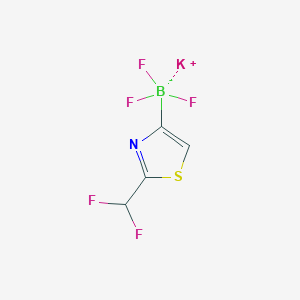

![5h,6h,7h,8h-Pyrido[4,3-c]pyridazine](/img/structure/B13568551.png)
![3-(6-Bromo-1H-benzo[d][1,2,3]triazol-1-yl)thietane 1,1-dioxide](/img/structure/B13568560.png)
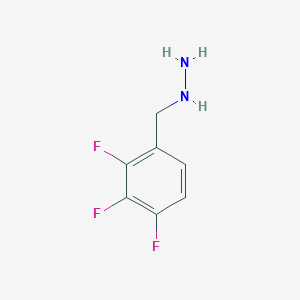
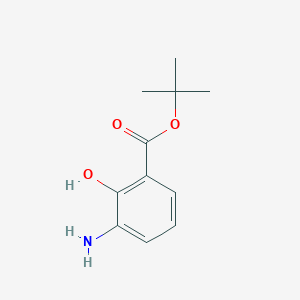
![1-[1-(4-Chloro-3-fluorophenyl)cyclopropyl]ethan-1-ol](/img/structure/B13568578.png)
![3-(8-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-hydroxypropanenitrile](/img/structure/B13568583.png)
![1-[(2-Bromopyridin-3-yl)methyl]piperazine](/img/structure/B13568591.png)
amino}-2-(2,5-difluorophenyl)aceticacid](/img/structure/B13568592.png)
